molecular formula C15H14N4O4 B11550507 N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide

N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide

Cat. No.: B11550507
M. Wt: 314.30 g/mol
InChI Key: OASVWRLZJIXVAM-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide is a complex organic compound characterized by its unique spiro structure. This compound contains a nitro group, an oxo group, and a spiro linkage, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide typically involves the reaction of 5-nitro-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with spiro[2.3]hexane-1-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The spiro structure provides rigidity and specificity in binding to target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide is unique due to its spiro linkage, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]spiro[2.3]hexane-2-carboxamide

InChI

InChI=1S/C15H14N4O4/c20-13(10-7-15(10)4-1-5-15)18-17-12-9-6-8(19(22)23)2-3-11(9)16-14(12)21/h2-3,6,10,16,21H,1,4-5,7H2

InChI Key

OASVWRLZJIXVAM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC2C(=O)N=NC3=C(NC4=C3C=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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